molecular formula C12H24Cl3O3V B7801220 oxolane;trichlorovanadium

oxolane;trichlorovanadium

Cat. No.: B7801220
M. Wt: 373.6 g/mol
InChI Key: WWRUFBWWHJODKK-UHFFFAOYSA-K
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Description

Oxolane;trichlorovanadium is a compound that combines oxolane, a cyclic ether, with trichlorovanadium, a vanadium compound. Oxolane, also known as tetrahydrofuran, is a versatile solvent used in various chemical reactions. Trichlorovanadium is a vanadium compound often used in catalysis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxolane can be synthesized through the acid-catalyzed dehydration of 1,4-butanediol. This process involves the condensation of acetylene with formaldehyde followed by hydrogenation . Trichlorovanadium can be prepared by reacting vanadium pentachloride with vanadium metal at high temperatures.

Industrial Production Methods

The industrial production of oxolane primarily involves the acid-catalyzed dehydration of 1,4-butanediol. This method is similar to the production of diethyl ether from ethanol . Trichlorovanadium is produced by the direct chlorination of vanadium metal or vanadium oxides.

Chemical Reactions Analysis

Types of Reactions

Oxolane undergoes various chemical reactions, including:

Trichlorovanadium participates in:

    Redox Reactions: It can act as both an oxidizing and reducing agent.

    Coordination Reactions: Forms complexes with various ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is frequently used.

    Substitution: Halogens like chlorine (Cl2) or bromine (Br2) are common reagents.

Major Products

    Oxidation: Succinic acid, maleic anhydride.

    Reduction: Alcohols.

    Substitution: Halogenated oxolane derivatives.

Mechanism of Action

The mechanism of action of oxolane;trichlorovanadium involves its ability to act as a solvent and catalyst. Oxolane’s polar nature allows it to dissolve a wide range of compounds, facilitating various chemical reactions. Trichlorovanadium acts as a catalyst by coordinating with substrates and lowering the activation energy of reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxolane;trichlorovanadium is unique due to its combination of a versatile solvent (oxolane) and a catalytic metal compound (trichlorovanadium). This combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

oxolane;trichlorovanadium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H8O.3ClH.V/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRUFBWWHJODKK-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC1.C1CCOC1.C1CCOC1.Cl[V](Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl3O3V
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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